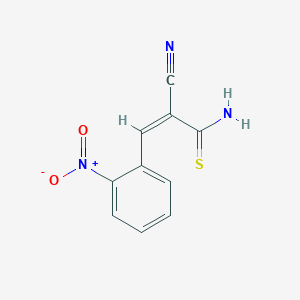![molecular formula C16H23NO2S B5547144 (3R*,4R*)-3-cyclopropyl-4-methyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-ol](/img/structure/B5547144.png)
(3R*,4R*)-3-cyclopropyl-4-methyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of closely related compounds involves sophisticated chemical reactions, including asymmetric 1,3-dipolar cycloaddition, which is used to produce pyrrolidin-3-ol derivatives with high diastereoselectivity. For example, Kotian et al. (2005) described a practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a similar compound, via asymmetric 1,3-dipolar cycloaddition, achieving a 51% overall yield without using chromatography (Kotian, Lin, El-Kattan, & Chand, 2005).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a pyrrolidine ring, a five-membered nitrogen-containing ring, which is fundamental to their chemical behavior and biological activity. The stereochemistry of these compounds, such as the (3R,4R) configuration, plays a crucial role in their synthesis and subsequent applications.
Chemical Reactions and Properties
Pyrrolidine derivatives undergo various chemical reactions, including nitrile anion cyclization, which is used for the synthesis of N-tert-butyl disubstituted pyrrolidines. Chung et al. (2005) outlined a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, demonstrating the versatility of pyrrolidine derivatives in chemical synthesis (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).
Scientific Research Applications
Large-Scale Synthesis
(P. Kotian et al., 2005) discussed a practical large-scale synthesis method for a structurally similar compound, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, via asymmetric 1,3-dipolar cycloaddition. This synthesis is essential for producing various bioactive molecules, highlighting the compound's significance in chemical synthesis and development.
Insecticidal Activity
Research by (Napoleão Nepomuceno et al., 2007) on substituted pyridine methyl esters and tetramethylcyclopropane carboxylic acids, similar in structure to the target compound, exhibited high degrees of insecticidal activity. This finding opens avenues for the development of new insecticides.
Material Synthesis
(D. Liaw et al., 2007) synthesized a new diamine for poly(pyridine−imide) preparation, showing high solubility and good thermal stability. Such materials could be used in various applications, including flexible electronics and high-performance materials.
Antibacterial Agents
(D. Bouzard et al., 1992) explored fluoronaphthyridines as antibacterial agents, including compounds with cyclopropyl groups similar to the target molecule. These studies contribute to the search for new antibacterial drugs.
Organic Synthesis
(V. D. Dyachenko et al., 2005) discussed the synthesis of pyridine-2(1H)-thiones from arylmethylenecyanothioacetamides and benzoyl-1,1,1-trifluoroacetone, which are used in the synthesis of various substituted pyridines. This research demonstrates the compound's utility in creating complex chemical structures for further study or application.
Allosteric Modulation of Receptors
(C. Valant et al., 2012) described the novel allosteric modulator LY2033298, which shows that the compound could have implications in the modulation of G protein-coupled receptors. This area of research is critical for drug development and understanding cellular signaling mechanisms.
Water Oxidation Catalysts
(R. Zong et al., 2005) introduced a new family of Ru complexes for water oxidation, demonstrating the potential for such compounds in catalyzing essential reactions for energy conversion and storage technologies.
Mechanism of Action
properties
IUPAC Name |
1-[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-4-thiophen-2-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-12-10-17(11-16(12,19)13-7-8-13)15(18)6-2-4-14-5-3-9-20-14/h3,5,9,12-13,19H,2,4,6-8,10-11H2,1H3/t12-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRVALPWKUJCAS-WBMJQRKESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CC2)O)C(=O)CCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)CCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3-cyclopropyl-4-methyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone](/img/structure/B5547069.png)
![4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5547075.png)
![N-(3-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5547076.png)
![4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5547080.png)
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide](/img/structure/B5547093.png)



![4-{4-[4-(ethylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5547111.png)
![5-morpholin-4-yl-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5547123.png)


![{4-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5547149.png)
![N-{4-[methyl(3-methylbutyl)amino]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5547152.png)